molecular formula C16H23N3O4 B13197031 5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid

5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid

Cat. No.: B13197031
M. Wt: 321.37 g/mol
InChI Key: PREROPCDLHJLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Functional Group Analysis

The molecular formula of 5-{4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid is $$ \text{C}{16}\text{H}{23}\text{N}{3}\text{O}{4} $$, with a molecular weight of 321.37 g/mol. The core structure consists of a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a 2-methylpiperazine moiety modified by a tert-butoxycarbonyl (Boc) protective group.

Key Functional Groups:

  • Pyridine Ring : A six-membered aromatic heterocycle with nitrogen at the 1-position, providing electron-deficient character that influences reactivity and intermolecular interactions.
  • Carboxylic Acid (-COOH) : Positioned at the 3-position of the pyridine ring, this group confers acidity ($$ \text{p}K_a \approx 2.5 $$) and hydrogen-bonding capacity.
  • 2-Methylpiperazine : A six-membered diamine ring with a methyl substituent at the 2-position, introducing steric hindrance and altering conformational flexibility compared to unsubstituted piperazine.
  • tert-Butoxycarbonyl (Boc) Group : A protective group attached to the piperazine nitrogen, characterized by its bulky tert-butyl moiety ($$ \text{C}(\text{CH}3)3 $$), which shields the amine from undesired reactions while enabling controlled deprotection under acidic conditions.
Spatial Arrangement:

The Boc group occupies an equatorial position relative to the piperazine ring, minimizing steric clashes with the methyl substituent. This configuration stabilizes the molecule through intramolecular van der Waals interactions between the tert-butyl group and the pyridine ring.

Crystallographic Studies and Conformational Dynamics

While X-ray crystallographic data for this specific compound remain unreported, structural analogs provide insights into likely conformational preferences. For example, the related compound 4-tert-butoxycarbonyl-1-[(3-chloro-2-pyridyl)methyl]piperazine-2-carboxylic acid (CAS 2156778-20-8) adopts a chair conformation in its piperazine ring, with the Boc group and pyridyl substituents positioned axially to avoid steric strain.

Predicted Conformational Behavior:

  • Piperazine Ring : Expected to favor a chair conformation, with the 2-methyl group occupying an axial position to reduce 1,3-diaxial interactions.
  • Boc Group Orientation : The tert-butyl moiety likely projects away from the pyridine ring, creating a hydrophobic domain that could influence solubility and crystal packing.
Implications for Reactivity:

The steric bulk of the Boc group may limit access to the piperazine nitrogen, modulating nucleophilic reactivity. Comparative studies of Boc-protected piperazines indicate that deprotection rates correlate with the accessibility of the amine group.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • $$ ^1\text{H} $$ NMR :

    • Pyridine Protons : Aromatic protons at the 2- and 4-positions of the pyridine ring are anticipated to resonate between $$ \delta $$ 8.5–9.0 ppm as doublets due to meta-coupling ($$ J \approx 2.5 \, \text{Hz} $$).
    • tert-Butyl Group : The nine equivalent protons of the Boc group appear as a singlet near $$ \delta $$ 1.4 ppm.
    • Piperazine Protons : Methylene protons adjacent to the Boc group resonate as a multiplet at $$ \delta $$ 3.2–3.6 ppm, while the 2-methyl group produces a triplet at $$ \delta $$ 1.2 ppm.
  • $$ ^{13}\text{C} $$ NMR :

    • Carbonyl Carbons : The Boc carbonyl carbon is expected at $$ \delta $$ 155–160 ppm, while the carboxylic acid carbonyl appears downfield at $$ \delta $$ 170–175 ppm.

Infrared (IR) Spectroscopy:

  • Carboxylic Acid : A broad O-H stretch near 2500–3300 cm$$ ^{-1} $$ and a C=O stretch at 1700–1720 cm$$ ^{-1} $$.
  • Boc Group : Characteristic C=O stretch at 1680–1700 cm$$ ^{-1} $$ and C-O-C asymmetric vibrations at 1150–1250 cm$$ ^{-1} $$.

UV-Vis Spectroscopy:

The pyridine ring exhibits a $$ \pi \rightarrow \pi^* $$ transition near 265 nm, with a weak n $$ \rightarrow \pi^* $$ band at 310 nm. Substituent effects from the carboxylic acid and piperazine groups may cause hypsochromic shifts of 5–10 nm.

Comparative Analysis with Analogous Piperazine-Pyridine Hybrid Systems

Structural Analogues:

Compound Molecular Formula Key Differences
5-{4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid $$ \text{C}{16}\text{H}{23}\text{N}{3}\text{O}{4} $$ Methyl substituent on piperazine
4-tert-Butoxycarbonyl-1-[(3-chloro-2-pyridyl)methyl]piperazine-2-carboxylic acid $$ \text{C}{16}\text{H}{22}\text{ClN}{3}\text{O}{4} $$ Chloropyridyl group replaces methyl
6-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-5-chloropyridine-2-carboxylic acid $$ \text{C}{15}\text{H}{19}\text{ClN}{3}\text{O}{4} $$ Chlorine at pyridine 5-position

Functional Implications:

  • Methyl Substitution : The 2-methyl group in the target compound reduces piperazine ring flexibility compared to unmethylated analogs, potentially enhancing metabolic stability.
  • Chlorine vs. Carboxylic Acid : Chlorine substituents (as in and ) increase lipophilicity ($$ \log P \approx 2.1 $$) relative to the carboxylic acid group ($$ \log P \approx -0.5 $$), altering membrane permeability.
Electronic Effects:

The electron-withdrawing carboxylic acid group deactivates the pyridine ring, reducing susceptibility to electrophilic substitution compared to chloro-substituted analogs.

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

5-[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C16H23N3O4/c1-11-10-18(15(22)23-16(2,3)4)5-6-19(11)13-7-12(14(20)21)8-17-9-13/h7-9,11H,5-6,10H2,1-4H3,(H,20,21)

InChI Key

PREROPCDLHJLBD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CN=CC(=C2)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation of Boc-Protected Methylpiperazine

  • The Boc protection of methylpiperazine is typically performed by reacting methylpiperazine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to yield tert-butyl 2-methylpiperazine-1-carboxylate .
  • This step ensures selective protection of the piperazine nitrogen, preventing unwanted side reactions during further coupling.

Functionalization of Pyridine-3-Carboxylic Acid

  • Starting from commercially available pyridine-3-carboxylic acid , the 5-position is functionalized to allow substitution with the Boc-protected methylpiperazine.
  • Common methods include halogenation (e.g., bromination) at the 5-position, enabling nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Coupling Reaction

  • The key step is the nucleophilic substitution or amide bond formation between the Boc-protected methylpiperazine and the functionalized pyridine derivative.
  • Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) are employed to activate the carboxylic acid for amide bond formation.
  • Reaction conditions typically involve stirring in dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
  • The Boc group remains intact throughout this step, protecting the nitrogen functionality.

Purification and Characterization

  • The crude product is purified by column chromatography using silica gel with eluents such as dichloromethane/methanol/ammonium hydroxide mixtures.
  • Characterization is performed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS) , and Infrared (IR) spectroscopy to confirm structure and purity.

Representative Experimental Data and Reaction Conditions

Step Reagents & Conditions Yield Notes
Boc Protection of Methylpiperazine Methylpiperazine + Boc2O, base, room temp, 4-6 h ~85-90% Formation of tert-butyl 2-methylpiperazine-1-carboxylate
Pyridine-3-carboxylic acid Halogenation Pyridine-3-carboxylic acid + NBS or similar, solvent, 0-25°C 70-80% Bromination at 5-position to enable coupling
Coupling Reaction Boc-methylpiperazine + 5-halopyridine-3-carboxylic acid, EDC·HCl, DMAP, DCM, RT, 10 h 65-75% Amide bond formation with Boc protection intact
Purification Silica gel chromatography, DCM/MeOH/NH4OH - Isolation of pure compound

Literature-Based Synthetic Routes and Research Findings

  • A study on related Boc-protected piperidine and piperazine derivatives demonstrated the use of EDC·HCl and DMAP in dichloromethane to achieve efficient amide coupling with yields around 70-88%.
  • The use of Mitsunobu reaction for alkylation of Boc-protected piperidine derivatives has also been reported, which can be adapted for piperazine analogs.
  • Palladium-catalyzed hydrogenation and reductive amination are sometimes employed for deprotection or further functionalization of piperazine derivatives, ensuring the Boc group remains stable until final steps.
  • The compound’s synthesis is often integrated into multi-step sequences involving β-keto esters and β-enamino diketones as intermediates for heterocyclic amino acid derivatives, showcasing regioselective functionalization strategies.

Comparative Table of Key Synthetic Parameters

Parameter Method A (Carbodiimide Coupling) Method B (Mitsunobu Alkylation) Method C (Palladium-Catalyzed Hydrogenation)
Starting Material Boc-methylpiperazine + 5-halopyridine-3-carboxylic acid Boc-piperidine derivative + hydroxymethyl piperidine Protected amine intermediate
Reagents EDC·HCl, DMAP, DCM DIAD, PPh3, THF Pd/C, H2, EtOH
Temperature Room temperature 0-25 °C Ambient, overnight
Yield 65-88% 60-75% Quantitative deprotection
Advantages Mild conditions, high selectivity Efficient alkylation Clean deprotection
Limitations Requires careful control of moisture Sensitive to sterics Requires handling of H2 gas

Chemical Reactions Analysis

Types of Reactions

5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the BOC group typically yields the free amine .

Scientific Research Applications

5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid involves the selective protection and deprotection of amine groups. The BOC group is stable under basic conditions but can be removed under acidic conditions, allowing for precise control over the functional groups in a molecule . This property makes it a valuable tool in synthetic chemistry for the stepwise construction of complex molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Differences

Target Compound
  • Molecular Formula : C₁₆H₂₃N₃O₄
  • Molecular Weight : 321.38 g/mol
  • Key Features :
    • Pyridine-3-carboxylic acid core.
    • Boc-protected 2-methylpiperazine at the 5-position.
    • Methyl substitution on piperazine increases steric hindrance compared to unsubstituted analogs.
Comparison Compounds

(3S,4R)-1-(tert-Butoxycarbonyl)-4-Phenylpiperidine-3-Carboxylic Acid Molecular Formula: C₁₇H₂₃NO₄ Molecular Weight: 305.37 g/mol Key Differences:

  • Piperidine (saturated 6-membered ring with one nitrogen) vs. piperazine (6-membered ring with two nitrogens).
  • Chiral centers (3S,4R) influence stereoselective interactions .

4-[4-({[(tert-Butoxy)Carbonyl]Piperidinyl}Amino)Carbonyl]-1H-Imidazole Derivatives Example: 4-[4-({[(tert-Butoxy)Carbonyl]Piperidinyl}Amino)Carbonyl]-5-[(tert-Butoxy-S-Alanyl)Carbonyl]-1H-Imidazole Key Differences:

  • Imidazole core (5-membered aromatic ring with two nitrogens) vs. pyridine.
  • Peptide-like linkages (e.g., tert-butoxy-S-alanyl) suggest use in peptidomimetics or protease inhibitors .

tert-Butyl (4-Hydroxy-5-Methoxypyridin-3-yl)Methylcarbamate

  • Molecular Formula : C₁₃H₂₀N₂O₄
  • Molecular Weight : 280.31 g/mol
  • Key Differences :
  • Methoxy and hydroxy groups on pyridine modulate electronic properties and solubility.
  • Methylcarbamate substitution instead of carboxylic acid reduces acidity .

Functional Group and Reactivity Comparison

Compound Class Core Structure Boc Protection Acid/Base Groups Key Reactivity Insights
Target Compound Pyridine Yes Carboxylic acid Acidic proton enables salt formation; Boc deprotection under acidic conditions .
Piperidine Derivatives Piperidine Yes Carboxylic acid Saturated ring reduces aromaticity; phenyl group stabilizes via π-π interactions .
Imidazole Derivatives Imidazole Yes Amide/Peptide linkages Susceptible to hydrolysis; peptide bonds enable targeting of enzymatic pockets .
Methoxy/Hydroxy Pyridines Pyridine Yes Methoxy, hydroxy Polar substituents enhance aqueous solubility; methylcarbamate less reactive .

Biological Activity

5-{4-[(Tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring , a piperazine moiety , and a carboxylic acid functional group , with the tert-butoxycarbonyl (Boc) group providing stability during synthesis. Its molecular formula is C16H24N2O4C_{16}H_{24}N_2O_4, and it has a molecular weight of 328.38 g/mol.

Antiviral and Anticancer Potential

Research indicates that 5-{4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid exhibits promising biological activities, particularly in the fields of antiviral and anticancer research. The piperazine ring enhances its interaction with biological receptors, which is crucial for its pharmacological effects.

  • Antiviral Activity : Compounds with similar structures have demonstrated activity against various viral targets, including the hepatitis C virus. The specific interaction mechanisms are still under investigation but suggest potential as antiviral agents.
  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For example, compounds structurally related to this compound have been reported to possess significant growth inhibitory properties against various cancer cell lines.

Synthesis Methods

The synthesis of 5-{4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid typically involves several key steps:

  • Formation of the Piperazine Ring : This is achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Boc Group : The tert-butoxycarbonyl groups are introduced using Boc anhydride in the presence of a base.
  • Coupling with Pyridine Carboxylic Acid : The final step involves coupling the piperazine derivative with pyridine carboxylic acid under controlled conditions.

Comparative Analysis with Similar Compounds

Understanding the biological activity of 5-{4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid can be enhanced by comparing it with structurally similar compounds:

Compound NameStructure OverviewBiological Activity
2-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acidSimilar piperazine and pyridine structureAntidepressant properties
4-(tert-butoxycarbonyl)-2-methylpiperazineContains similar piperazine moietyIntermediate in drug synthesis
5-(2-Methylpiperazin-1-yl)pyridine derivativesVariations in substituents on the pyridine ringAntiviral activity against hepatitis C

The unique combination of functional groups in 5-{4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid may lead to distinct biological interactions compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

  • Antitumor Activity : A study indicated that derivatives exhibited significant cytotoxic effects against A549 lung cancer cell lines, with IC50 values indicating potent activity (IC50 = 49.85 µM) .
  • Mechanistic Insights : Research on related compounds has revealed that they can inhibit specific kinases involved in cancer progression, suggesting a mechanism of action that could be applicable to 5-{4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl}pyridine-3-carboxylic acid as well .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.